N-(2-(4-(2-(benzo[d]thiazol-2-ylthio)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
“N-(2-(4-(2-(benzo[d]thiazol-2-ylthio)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide” is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Synthesis Analysis
The synthesis of benzothiazole derivatives involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been confirmed by IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Scientific Research Applications
Microwave-assisted Synthesis of Hybrid Molecules
Research indicates the potential of hybrid molecules containing various chemical moieties, including benzothiazole, for antimicrobial, antilipase, and antiurease activities. A study by Başoğlu et al. (2013) detailed the synthesis of compounds starting from ethyl piperazine-1-carboxylate, leading to derivatives with significant biological activities, suggesting a pathway for developing compounds with therapeutic applications (Başoğlu et al., 2013).
Heterocyclic Synthesis Using Thiophenylhydrazonoacetates
Mohareb et al. (2004) explored the synthesis of various heterocyclic derivatives, including benzo[b]thiophen derivatives. The reactivity of these compounds towards different nitrogen nucleophiles was investigated, yielding a variety of heterocyclic derivatives. This study exemplifies the diverse potential of thiophene derivatives in synthesizing novel heterocyclic compounds with potential biological activities (Mohareb et al., 2004).
Novel Benzodifuranyl and Thiazolopyrimidines as Anti-inflammatory Agents
A study by Abu‐Hashem et al. (2020) highlighted the synthesis of novel compounds derived from visnaginone and khellinone, demonstrating significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. This research suggests the therapeutic potential of benzothiazole derivatives in developing new anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
QSAR on New Benzothiazoles Substituted Piperazine Derivatives
Al-Masoudi et al. (2011) conducted a quantitative structure-activity relationship (QSAR) study on benzothiazole derivatives, providing insights into their potential biological activities and interactions. This research supports the idea that structural modifications in compounds like N-(2-(4-(2-(benzo[d]thiazol-2-ylthio)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide can significantly impact their biological efficacy and applications (Al-Masoudi et al., 2011).
Future Directions
Mechanism of Action
Target of Action
The compound, also known as N-(2-{4-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]piperazin-1-yl}ethyl)thiophene-2-carboxamide, is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They act against the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function . This results in the disruption of the cell wall biosynthesis of Mycobacterium tuberculosis, leading to the death of the bacteria . In addition, benzothiazole derivatives have also shown anti-inflammatory properties by inhibiting COX-1 and COX-2 enzymes .
Biochemical Pathways
The compound affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis by inhibiting the DprE1 enzyme . This leads to the disruption of the bacterial cell wall, causing cell death . Furthermore, the compound also affects the inflammatory pathway by inhibiting COX-1 and COX-2 enzymes, thereby reducing inflammation .
Result of Action
The compound’s action results in the death of Mycobacterium tuberculosis due to the disruption of its cell wall biosynthesis . Additionally, it exhibits anti-inflammatory properties by inhibiting COX-1 and COX-2 enzymes, which can reduce inflammation .
properties
IUPAC Name |
N-[2-[4-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]piperazin-1-yl]ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S3/c25-18(14-28-20-22-15-4-1-2-5-16(15)29-20)24-11-9-23(10-12-24)8-7-21-19(26)17-6-3-13-27-17/h1-6,13H,7-12,14H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNCLZCBBZXTJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC=CS2)C(=O)CSC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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